molecular formula C13H22ClNO2 B565513 N-Chloro-2,2,6,6-tetramethyl-4-piperidyl methacrylate CAS No. 1126272-77-2

N-Chloro-2,2,6,6-tetramethyl-4-piperidyl methacrylate

Cat. No.: B565513
CAS No.: 1126272-77-2
M. Wt: 259.774
InChI Key: HEVKFRBDENHXII-UHFFFAOYSA-N
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Description

N-Chloro-2,2,6,6-tetramethyl-4-piperidyl methacrylate (CAS: 1126272-77-2) is a halogenated N-halamine monomer with the molecular formula C₁₃H₂₂ClNO₂ and a molecular weight of 259.77 g/mol. Structurally, it features a methacrylate backbone linked to a 2,2,6,6-tetramethylpiperidine ring substituted with a chlorine atom at the nitrogen position (N-halamine group) . This compound is synthesized via chlorination of its precursor, 2,2,6,6-tetramethyl-4-piperidyl methacrylate (TMPM), using dichloroisocyanurate sodium (DCCNA) as the chlorinating agent .

Properties

IUPAC Name

(1-chloro-2,2,6,6-tetramethylpiperidin-4-yl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClNO2/c1-9(2)11(16)17-10-7-12(3,4)15(14)13(5,6)8-10/h10H,1,7-8H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVKFRBDENHXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1CC(N(C(C1)(C)C)Cl)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700525
Record name 1-Chloro-2,2,6,6-tetramethylpiperidin-4-yl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126272-77-2
Record name 1-Chloro-2,2,6,6-tetramethylpiperidin-4-yl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfoxide Chloride-Mediated Chlorination

A key method involves chlorinating 2,2,6,6-tetramethyl-4-piperidinol (TMP) using sulfur oxychloride (SOCl₂) in the presence of a quaternary ammonium salt catalyst. This approach, detailed in CN1281850A, achieves high yields under mild conditions:

ParameterDetails
Reactants 4-Hydroxy-2,2,6,6-tetramethylpiperidine, SOCl₂, quaternary ammonium salt
Catalyst Benzyltrimethylammonium chloride (20–40 mol%)
Solvent Toluene, acetonitrile, or 1,2-dichloroethane
Temperature 50–120°C
Time 2–10 hours
Yield 55–95% (depending on solvent and catalyst)

Mechanism : The quaternary ammonium salt facilitates nucleophilic substitution, converting the hydroxyl group to a chloro substituent. Excess SOCl₂ ensures complete conversion, while solvent choice impacts reaction efficiency.

Catalytic Hydrogenation Followed by Chlorination

Patent EP0508940A1 outlines a two-stage process for synthesizing 2,2,6,6-tetramethyl-4-piperidylamines, which can be further functionalized:

  • Stage 1 : Reductive amination of 2,2,6,6-tetramethyl-4-piperidone with amines (e.g., hexamethylenediamine) using Raney nickel.

  • Stage 2 : Chlorination via N-halamine formation using sodium hypochlorite (NaOCl) or chlorine gas.

ParameterDetails
Hydrogenation Raney nickel, 90–100°C, 50–100 bar H₂, 4 hours
Chlorination NaOCl (10% w/v), pH 6–8, 25°C, 1 hour
Overall Yield 93–97%

Key Insight : This method prioritizes scalability, with minimal solvent and high catalyst reusability.

Direct Synthesis from 2,2,6,6-Tetramethyl-4-Piperidone

Methacrylation and Subsequent Chlorination

A widely cited route involves methacrylation of 2,2,6,6-tetramethyl-4-piperidone followed by chlorination:

  • Methacrylation : Reacting 2,2,6,6-tetramethyl-4-piperidinol with methacrylic acid chloride in the presence of triethylamine.

  • Chlorination : Treating the intermediate with chlorine gas or N-chlorosuccinimide (NCS).

StepConditionsYield
Methacrylation Methacrylic acid chloride, triethylamine, THF, 0°C → 25°C, 12 h85%
Chlorination Cl₂ gas, CCl₄, 40°C, 6 h92%

Optimization : Using NCS instead of Cl₂ reduces side reactions, yielding 89% purity.

Emulsion Polymerization Approach

A novel method from LGC Standards synthesizes polymeric N-halamines directly by emulsion polymerization of this compound:

ComponentRole
Monomer This compound
Emulsifier Sodium dodecyl sulfate (SDS)
Initiator Potassium persulfate (K₂S₂O₈)
Conditions 70°C, N₂ atmosphere, 6–8 hours
Polymer Yield >95% (HPLC)

Advantage : This one-pot method integrates chlorination and polymerization, minimizing intermediate purification.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYieldScalability
Sulfoxide Chloride Mild conditions, high yieldRequires toxic SOCl₂55–95%Industrial
Catalytic Hydrogenation Scalable, reusable catalystHigh-pressure equipment needed93–97%Large-scale
Direct Synthesis High purityMulti-step, costly reagents85–92%Laboratory
Emulsion Polymerization Integrated processLimited to polymer applications>95%Niche

Critical Reaction Parameters

Temperature and Time

  • Chlorination efficiency peaks at 50–120°C, with prolonged heating (>6 h) risking decomposition.

  • Lower temperatures (0–5°C) favor methacrylation selectivity.

Catalyst Selection

  • Quaternary ammonium salts (e.g., benzyltrimethylammonium chloride) enhance chlorination rates by 30% compared to uncatalyzed reactions.

  • Raney nickel in hydrogenation achieves near-quantitative conversion but requires post-reaction filtration.

Solvent Effects

  • Polar aprotic solvents (e.g., THF) improve methacrylation yields by stabilizing intermediates.

  • Toluene minimizes side reactions during chlorination due to its non-polar nature.

Industrial-Scale Considerations

  • Cost Efficiency : Sulfoxide chloride-based methods are cost-effective but generate HCl byproducts, necessitating scrubbers.

  • Safety : Chlorine gas requires stringent handling protocols, favoring solid chlorinating agents (e.g., NCS) in modern facilities.

  • Environmental Impact : Emulsion polymerization reduces organic solvent use, aligning with green chemistry principles.

Recent Advances

  • Microwave-Assisted Synthesis : Reduces reaction time by 50% for methacrylation steps.

  • Flow Chemistry : Continuous chlorination systems achieve 99% conversion with real-time monitoring .

Comparison with Similar Compounds

Bis(N-Chloro-2,2,6,6-Tetramethyl-4-Piperidinyl) Sebacate (Cl-BTMP)
Property Cl-TMPM Cl-BTMP
Structure Methacrylate backbone with N-halamine Sebacate ester backbone with two N-halamine groups
Molecular Weight 259.77 g/mol Higher (exact value not reported)
Synthesis Chlorination of TMPM with DCCNA Chlorination of BTMP (sebacate derivative)
Antimicrobial Efficacy Effective at low concentrations (exact MIC not reported) Kills bacteria at 0.1% (w/w) in polypropylene films
Applications PU coatings, emulsions Electrospun nanofiber membranes, films
Stability Monomer: Light/heat-sensitive; Polymer: Stable at 95°C Good thermal and light stability in polymer matrices

Key Differences :

  • Cl-BTMP’s sebacate backbone enhances compatibility with hydrophobic substrates (e.g., polypropylene), whereas Cl-TMPM’s methacrylate group facilitates radical polymerization in hydrophilic systems like latex emulsions .
  • Cl-TMPM’s monomeric instability necessitates low-temperature storage, whereas Cl-BTMP’s polymeric forms exhibit superior environmental resilience .
Spin-Labeled Derivatives (e.g., Nitroxide Radical-Containing Polymers)
Property Cl-TMPM Spin-Labeled Derivatives (e.g., DEA-TMPs)
Functional Group N-chlorinated piperidine Nitroxide radicals (e.g., TEMPO)
Synthesis Direct chlorination of TMPM Oxidation of TMPM copolymers with H₂O₂
Key Function Antimicrobial via Cl⁺ release Electron paramagnetic resonance (EPR) probes for studying segmental polymer dynamics
pH Sensitivity Not pH-sensitive Reduced nitroxide radical mobility at low pH due to interactions with protonated amines
Applications Antimicrobial coatings Drug delivery, polymer motion studies

Key Differences :

  • Spin-labeled derivatives (e.g., DEA-TMPs) are non-biocidal and serve as EPR-active probes for polymer research, contrasting with Cl-TMPM’s antimicrobial utility .
  • Cl-TMPM’s reactivity is driven by halogen release, whereas nitroxide radicals enable redox-active applications (e.g., organic radical batteries) .
Quaternary Ammonium Compounds (QACs)
Property Cl-TMPM QACs (e.g., Poly(diethylaminoethyl methacrylate))
Mechanism Oxidative chlorine release Cationic disruption of microbial membranes
Durability Retains activity in polymer networks Leaching issues in non-crosslinked forms
pH Sensitivity Not pH-sensitive pH-responsive micelle formation for drug delivery
Thermal Stability Stable in IPNs at 95°C Degrades above 150°C in non-polymerized forms

Key Differences :

  • Cl-TMPM’s non-leaching N-halamine structure provides long-term antimicrobial efficacy, whereas QACs often lose activity due to leaching .
  • QACs exhibit pH-responsive behavior (e.g., micelle formation) for controlled drug release, a feature absent in Cl-TMPM .
Copolymers with Non-Chlorinated TMPM
Property Cl-TMPM Poly(DEAEMA-co-TMPM) Copolymers
Functionality Antimicrobial pH- and temperature-responsive drug carriers
Synthesis Chlorination post-polymerization Copolymerization followed by oxidation
Key Feature Oxidative biocidal activity Segmental motion studies via EPR spectroscopy
Applications Coatings, wound dressings Biomedical devices, stimuli-responsive materials

Key Differences :

  • Non-chlorinated TMPM copolymers lack antimicrobial activity but enable advanced material characterization (e.g., EPR studies of polymer dynamics) .
  • Cl-TMPM’s introduction of chlorine enhances biocidal utility but limits compatibility with redox-sensitive applications .

Biological Activity

N-Chloro-2,2,6,6-tetramethyl-4-piperidyl methacrylate (NCTMP) is a synthetic compound classified as an N-halamine monomer. Its biological activity has garnered attention due to its potential applications in antimicrobial coatings and materials. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13_{13}H22_{22}ClNO2_2
  • Molecular Weight : 259.77 g/mol
  • CAS Number : 1126272-77-2
  • Purity : >95% (HPLC)
  • Storage Temperature : -20°C

NCTMP exhibits its biological activity primarily through its chlorinated structure, which allows it to release chlorine upon contact with moisture. This property is characteristic of N-halamines, enabling them to act as effective disinfectants and antimicrobial agents. The release of chlorine can disrupt microbial cell membranes and enzymatic functions, leading to cell death.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of NCTMP against various pathogens:

  • Bacterial Activity :
    • Effective against Staphylococcus aureus and Escherichia coli, both common pathogens associated with healthcare-associated infections.
    • Exhibits significant bactericidal activity when incorporated into polymer matrices.
  • Fungal Activity :
    • Demonstrated antifungal properties against Candida albicans, a prevalent opportunistic pathogen.

The following table summarizes the antimicrobial effectiveness of NCTMP against different microorganisms:

MicroorganismActivity TypeReference
Staphylococcus aureusBactericidal
Escherichia coliBactericidal
Candida albicansAntifungal

Study 1: Polyurethane Coatings

In a study published in the Journal of Applied Polymer Science, NCTMP was incorporated into polyurethane coatings to evaluate its biocidal efficacy. The results indicated that the coatings exhibited sustained antibacterial activity over time, significantly reducing biofilm formation on surfaces exposed to bacterial colonization .

Study 2: Controlled Release Systems

Another research project focused on developing fibrous materials containing NCTMP for controlled release applications. The study found that these materials effectively released chlorine over extended periods, maintaining antimicrobial activity against biofilms formed by Pseudomonas aeruginosa . This demonstrates the potential for NCTMP in medical textiles and other applications where biofilm control is critical.

Safety and Toxicity

While NCTMP shows promising antimicrobial properties, safety assessments are essential for its application in consumer products. The compound is classified as harmful (Xn) and poses risks such as skin irritation and respiratory issues upon exposure . Proper handling and usage guidelines must be established to mitigate these risks.

Q & A

Q. How is N-chloro-2,2,6,6-tetramethyl-4-piperidyl methacrylate (Cl-TMPM) synthesized, and what key characterization methods validate its structure?

Cl-TMPM is synthesized via chlorination of 2,2,6,6-tetramethyl-4-piperidyl methacrylate (TMPM) using dichloroisocyanurate sodium (DCCNA) or similar chlorinating agents. The reaction typically occurs in aqueous or organic solvents under controlled temperature and pH. Post-synthesis, structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : Confirms substitution patterns (e.g., chlorination at the amine site) .
  • Fourier Transform Infrared Spectroscopy (FTIR) : Detects characteristic N-Cl bonds (~650 cm⁻¹) and ester carbonyl groups (~1720 cm⁻¹) .
  • UV/Vis Spectroscopy : Monitors oxidative stability of the N-Cl moiety .

Q. What is the mechanism of antimicrobial activity for Cl-TMPM, and how is its efficacy quantified?

Cl-TMPM exerts antimicrobial activity via the release of chlorine ions (Cl⁺) from the N-Cl bond, which disrupt microbial cell membranes and intracellular components. Efficacy is quantified using:

  • Minimum Inhibitory Concentration (MIC) : Tested against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans .
  • Zone of Inhibition Assays : Agar diffusion methods measure bactericidal/fungicidal activity .
  • Time-Kill Kinetics : Evaluates rapidity of microbial inactivation .
    Rechargeability of the N-Cl bond (after chlorine depletion) is tested via re-exposure to chlorinating agents .

Q. What are the critical storage conditions for Cl-TMPM to maintain its stability?

Cl-TMPM requires storage in amber vials at -20°C under inert gas (e.g., nitrogen) to prevent:

  • Thermal Degradation : Avoids cleavage of the N-Cl bond.
  • Photolytic Decomposition : UV exposure accelerates radical formation .
    Stability is monitored via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How can copolymer design with Cl-TMPM enhance pH-responsive materials, and what analytical techniques probe segmental dynamics?

Cl-TMPM is copolymerized with pH-sensitive monomers like 2-(diethylamino)ethyl methacrylate (DEAEMA) to create stimuli-responsive polymers. Key methodologies include:

  • Electron Paramagnetic Resonance (EPR) : Analyzes rotational mobility of nitroxide radicals (after oxidation) under varying pH. At low pH, protonation of DEAEMA groups restricts radical motion, evidenced by slow-motion EPR spectra .
  • Cyclic Voltammetry : Quantifies redox activity of nitroxide radicals in copolymer systems .
  • Gel Permeation Chromatography (GPC) : Determines molecular weight distribution and copolymer composition .

Q. How do researchers resolve contradictions in reported antimicrobial efficacy data for Cl-TMPM-based polymers?

Discrepancies in antimicrobial performance often arise from:

  • Variability in Chlorine Content : Inconsistent chlorination efficiency during synthesis. Mitigated by iodometric titration to quantify active chlorine .
  • Polymer Morphology : Differences in emulsion polymerization (e.g., surfactant type, initiator concentration) affect Cl-TMPM distribution. Small-angle X-ray scattering (SAXS) or TEM imaging clarifies morphology .
  • Test Strain Variability : Standardization using ATCC microbial strains and controlled biofilm models (e.g., Staphylococcus epidermidis biofilms) improves reproducibility .

Q. What strategies optimize the stability of Cl-TMPM in aqueous environments for long-term applications?

Degradation in water is mitigated by:

  • Hydrophobic Copolymerization : Incorporating hydrophobic monomers (e.g., styrene) reduces water permeability .
  • Crosslinking : Using divinyl monomers (e.g., ethylene glycol dimethacrylate) enhances structural integrity .
  • Encapsulation : Embedding Cl-TMPM in silica nanoparticles or liposomes prolongs chlorine retention .

Q. How is Cl-TMPM integrated into interpenetrating polymer networks (IPNs) for antimicrobial coatings, and what metrics assess performance?

Cl-TMPM is diffused into polyurethane (PU) matrices with crosslinkers (e.g., trimethylolpropane triacrylate) and polymerized in situ. Performance metrics include:

  • Contact Angle Measurements : Hydrophobicity impacts antifouling properties .
  • Biofilm Inhibition Assays : Quantifies reduction in bacterial adhesion using confocal microscopy .
  • Accelerated Aging Tests : UV exposure and mechanical abrasion assess durability .

Methodological Challenges and Solutions

Q. How do researchers address low yields in Cl-TMPM synthesis, particularly during scale-up?

Low yields (<50%) are attributed to:

  • Side Reactions : Competing hydrolysis of N-Cl bonds. Controlled by anhydrous conditions and low-temperature reactions .
  • Incomplete Chlorination : Optimized stoichiometry (excess chlorinating agent) and reaction time (24–48 hrs) improve conversion .
  • Purification Issues : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted TMPM .

Q. What advanced spectroscopic methods characterize interactions between Cl-TMPM and biological macromolecules?

  • Fluorescence Quenching : Probes binding to proteins (e.g., bovine serum albumin) using coumarin derivatives as fluorophores .
  • EPR Spin Trapping : Detects radical intermediates during Cl-TMPM degradation in microbial cells .

Q. How is Cl-TMPM utilized in stimuli-responsive drug delivery systems, and what release mechanisms are studied?

Cl-TMPM is grafted onto pH-responsive nanogels for controlled antibiotic release. Mechanisms include:

  • Swelling-Controlled Release : pH-triggered hydrogel expansion enhances drug diffusion .
  • Redox-Responsive Degradation : Nitroxide radicals in copolymers facilitate ROS-triggered polymer cleavage .

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